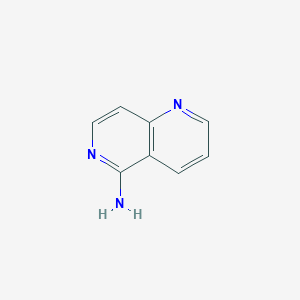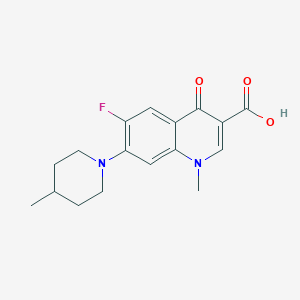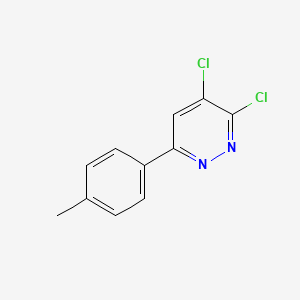
3,4-Dichloro-6-(4-methylphenyl)pyridazine
Descripción general
Descripción
3,4-Dichloro-6-(4-methylphenyl)pyridazine is a chemical compound with the molecular formula C11H8Cl2N2 and a molecular weight of 239.1 . It is used in various chemical reactions and has potential applications in different fields.
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-6-(4-methylphenyl)pyridazine consists of a pyridazine ring which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-6-(4-methylphenyl)pyridazine include a predicted boiling point of 411.9±40.0 °C and a predicted density of 1.318±0.06 g/cm3 . The compound has a pKa value of -1.00±0.10 (Predicted) .Aplicaciones Científicas De Investigación
-
Pharmacology : Diazine compounds, including pyridazine, are reported to exhibit a wide range of pharmacological applications . They are used in the treatment of various diseases and conditions, including cancer, bacterial infections, allergies, hypertension, and more .
-
Synthesis and Characterization : The synthesis of diazine compounds often involves the use of microwave irradiation, which results in products of high yield and purity . The synthesized compounds are then characterized using techniques such as FT-IR, NMR, mass spectra, and elemental analysis .
-
Antimicrobial Activity : Some diazine compounds have been found to exhibit antimicrobial activity. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives were found to have promising activity against Staphylococcus aureus and Escherichia coli .
Propiedades
IUPAC Name |
3,4-dichloro-6-(4-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)15-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKLRUBGUGLJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-6-(4-methylphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



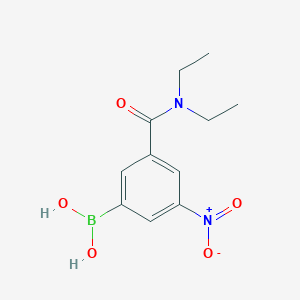
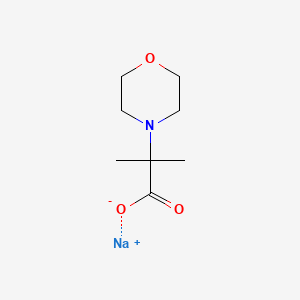
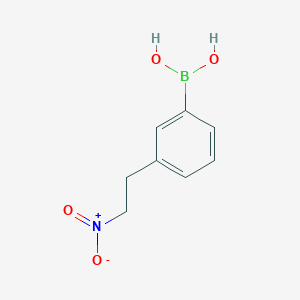
![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
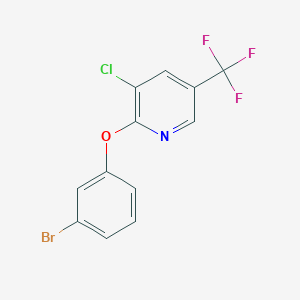

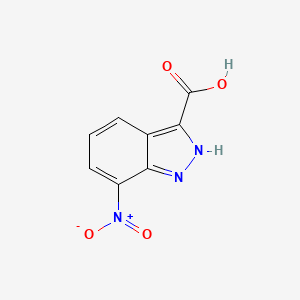
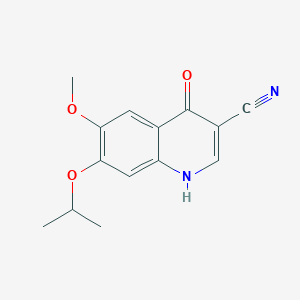
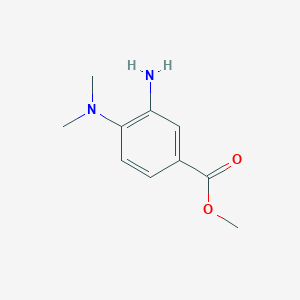
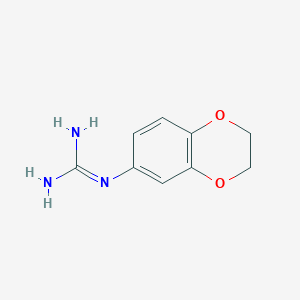
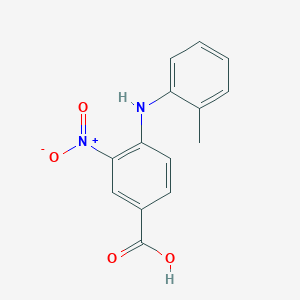
![4-Methyl-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B1387204.png)
